N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivativesThe presence of the imidazo[2,1-b]thiazole core structure is significant due to its role in various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimycobacterial properties . These compounds have been found to interact with the Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
Molecular docking and dynamics studies have been carried out for similar compounds to understand the putative binding pattern, as well as the stability of the protein–ligand complex .
Biochemical Pathways
Similar compounds have been found to selectively inhibit mycobacterium tuberculosis over a selected panel of non-tuberculous mycobacteria .
Pharmacokinetics
Similar compounds have been designed and their in silico admet properties have been predicted .
Result of Action
Similar compounds have been evaluated for in vitro antitubercular activity .
Action Environment
Similar compounds have been synthesized under various conditions .
Biochemical Analysis
Biochemical Properties
N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as pantothenate synthetase, which is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The interaction between this compound and pantothenate synthetase involves binding to the active site of the enzyme, thereby preventing its normal function and leading to the inhibition of bacterial growth.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound induces apoptosis by disrupting mitochondrial membrane potential and activating caspases . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as pantothenate synthetase, inhibiting their activity. This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the normal catalytic function of the enzymes. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound maintains its inhibitory effects on target enzymes and cellular processes, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and induces desired cellular responses without significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways involve enzymes such as cytochrome P450s, which catalyze the oxidation of the compound, and conjugation enzymes that facilitate its excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins in the cytoplasm and organelles can sequester this compound, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific cellular compartments or organelles. These modifications play a role in regulating the activity and function of this compound within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a thiazole derivative with an appropriate imidazole precursor under reflux conditions in a suitable solvent such as 1,4-dioxane . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles. Additionally, the purification processes such as crystallization and chromatography are optimized to achieve high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b]thiazole carboxamide derivatives: These derivatives have been studied for their antimicrobial and anticancer properties.
Uniqueness
N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide stands out due to its unique combination of functional groups, which contribute to its enhanced biological activity and specificity. The presence of the cyclopentyl and nitrophenyl groups provides additional binding interactions with target proteins, potentially leading to improved therapeutic effects .
Properties
IUPAC Name |
N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11-16(17(23)19-13-6-2-3-7-13)26-18-20-15(10-21(11)18)12-5-4-8-14(9-12)22(24)25/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPTVJBWVLQFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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